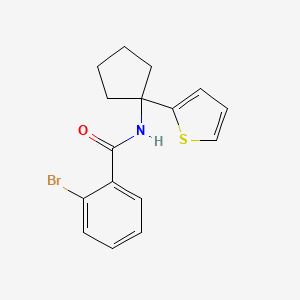

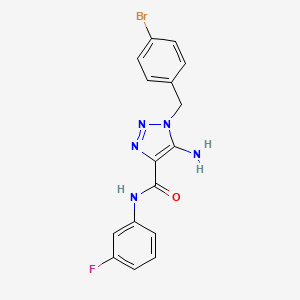

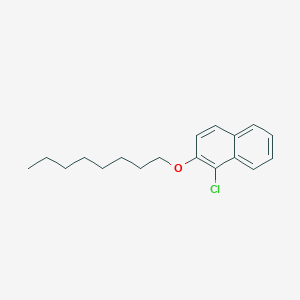

![molecular formula C23H26N2O5 B2939497 5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 402947-41-5](/img/structure/B2939497.png)

5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as (3,4-Dimethoxyphenyl)acetonitrile have been used in the synthesis of various other compounds .Chemical Reactions Analysis

Pyrazoline derivatives have been studied for their various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Aplicaciones Científicas De Investigación

Tautomerism and Crystal Structure

Tautomerism and Structural Analysis : The study of NH-pyrazoles, including compounds with similar structural features to the requested molecule, reveals insights into tautomerism in solution and the solid state, determined by X-ray crystallography and NMR spectroscopy. This research has implications for understanding the chemical behavior and stabilization mechanisms of similar compounds (Cornago et al., 2009).

Synthesis and Molecular Interaction

Regiospecific Synthesis : The synthesis of closely related compounds demonstrates regiospecific outcomes and highlights the importance of structural determination methods, such as X-ray analysis, in confirming molecular configurations. This underscores the relevance of precise synthetic routes and structural verification in the research and development of similar chemical entities (Kumarasinghe et al., 2009).

Photophysical Properties : Investigation into the photophysical properties of pyrazoline derivatives with structural similarities to the queried compound reveals the impact of solvent structure and polarity on photophysical behaviors. Such studies are crucial for the development of materials with specific optical properties, potentially guiding the application of similar compounds in photophysical contexts (Şenol et al., 2020).

Antitumor Activity

Chemotherapeutic Applications : Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, similar in structural complexity to the compound of interest, show significant in vitro antitumor activity. This highlights the potential of such compounds in chemotherapeutic applications, especially against aggressive and resistant cancer cell lines (Pellei et al., 2023).

Antimicrobial and Antioxidant Activity

Antimicrobial and Antioxidant Evaluation : Tetra-substituted pyrazolines, structurally analogous to the requested compound, have been evaluated for antimicrobial and antioxidant activities, emphasizing the structure-activity relationships. Such studies are foundational for the development of new pharmaceutical agents with improved efficacy and specificity (Govindaraju et al., 2012).

Mecanismo De Acción

Target of Action

Pyrazoline derivatives often target enzymes like acetylcholinesterase (AChE), which plays a crucial role in nerve impulse transmission .

Mode of Action

While the exact interaction is unknown for this compound, pyrazoline derivatives often inhibit the activity of their target enzymes, leading to changes in cellular function .

Biochemical Pathways

The inhibition of enzymes like AChE can affect various biochemical pathways, particularly those involved in nerve impulse transmission .

Result of Action

The inhibition of target enzymes can lead to changes in cellular function and potentially have therapeutic effects. For example, AChE inhibitors are used in the treatment of diseases like Alzheimer’s .

Propiedades

IUPAC Name |

5-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-18(17-11-12-20(29-2)21(13-17)30-3)24-25(19)22(26)5-4-6-23(27)28/h7-13,19H,4-6,14H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIWYPNDYDZZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

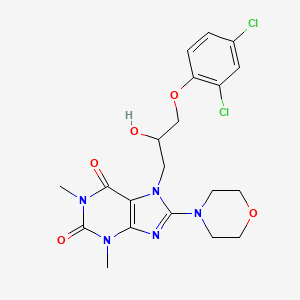

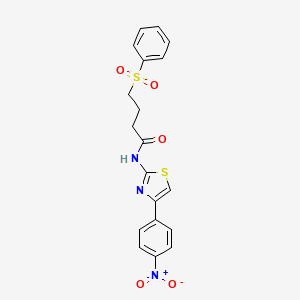

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)

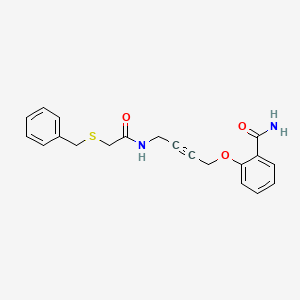

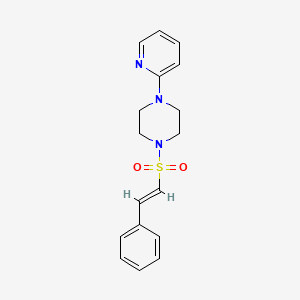

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)

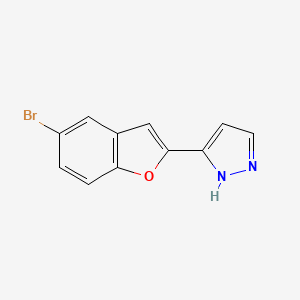

![6-Bromobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2939428.png)

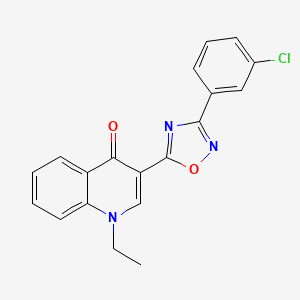

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)